molecular formula C14H22N2 B2841460 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine CAS No. 923233-40-3

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine

Cat. No.: B2841460
CAS No.: 923233-40-3
M. Wt: 218.344
InChI Key: KIZSJLCCKVRTQU-UHFFFAOYSA-N
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Description

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine (CAS: 486437-59-6, Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.315 g/mol) is a secondary amine featuring a benzylamine core linked via a methylene bridge to a 4-methylpiperidine ring . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-333697) and serves as a versatile building block in medicinal chemistry and drug discovery . The 4-methylpiperidine moiety enhances lipophilicity and may influence receptor binding through steric and electronic effects, while the benzylamine group provides a handle for further functionalization .

Properties

IUPAC Name

[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZSJLCCKVRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-40-3
Record name {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine typically involves the reaction of 4-methylpiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The mixture is stirred at low temperatures and then heated to promote the reaction. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting psychoactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Aromatic Substituents

1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine (CAS: N/A, Molecular Formula: C₁₇H₂₁N₃, Molecular Weight: 267.37 g/mol)
  • Key Differences : Replaces the 4-methylpiperidine with a 4-phenylpiperazine ring.
  • The phenyl group introduces π-π stacking capabilities, altering solubility and target affinity compared to the methyl-substituted piperidine .
[1-(4-Methylbenzyl)piperidin-4-yl]methanamine (CAS: 889889-08-1)
  • Key Differences : Substitutes the 4-methylpiperidine’s methyl group with a 4-methylbenzyl substituent.
  • Implications : The benzyl group enhances aromatic interactions but may reduce metabolic stability due to increased steric bulk .

Positional Isomers of Piperidine Substituents

1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 869943-45-3)
  • Key Differences : The methyl group on the piperidine ring is at the 2-position instead of 3.

Simplified Analogs Without Aromatic Moieties

1-Methylpiperidine-4-methylamine (CAS: 7149-42-0, Molecular Formula: C₇H₁₆N₂)
  • Key Differences : Lacks the benzyl group, retaining only the 4-methylpiperidine and methanamine.
  • Implications : Reduced molecular weight (128.22 g/mol) and lipophilicity, making it more water-soluble but less likely to penetrate lipid membranes .

Hydrochloride Salts and Modified Backbones

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (CAS: N/A)
  • Key Differences : Features a piperidin-2-yl group instead of 4-methylpiperidin-1-yl, with a hydrochloride salt.
  • Implications : The 2-piperidinyl conformation may enhance binding to chiral targets, while the hydrochloride salt improves crystallinity and stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity/Availability Reference
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine 486437-59-6 C₁₃H₂₀N₂ 204.315 4-Methylpiperidine, benzylamine 95% (Combi-Blocks)
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine N/A C₁₇H₂₁N₃ 267.37 4-Phenylpiperazine, benzylamine Research-grade
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine 869943-45-3 C₁₃H₂₀N₂ 204.315 2-Methylpiperidine, benzylamine 95% (Combi-Blocks)
[1-(4-Methylbenzyl)piperidin-4-yl]methanamine 889889-08-1 C₁₄H₂₂N₂ 218.34 4-Methylbenzyl-piperidine, methanamine Supplier-dependent
1-Methylpiperidine-4-methylamine 7149-42-0 C₇H₁₆N₂ 128.22 Simplified analog, no aromatic group Industrial suppliers

Key Findings and Implications

Substituent Position Matters : The 4-methylpiperidine in the target compound offers optimal steric accessibility compared to 2-methyl analogs, which may hinder binding .

Piperazine vs. Piperidine : Piperazine derivatives (e.g., C₁₇H₂₁N₃) introduce enhanced basicity but require careful optimization to avoid off-target interactions .

Salt Forms : Hydrochloride salts (e.g., ) improve stability but may alter pharmacokinetics .

Simplified Analogs : Compounds like 1-methylpiperidine-4-methylamine prioritize solubility over target affinity, ideal for specific applications like catalyst design .

Biological Activity

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine, also known as N-methyl-1-[4-(4-methylpiperidin-1-yl)methyl]phenylmethanamine, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

  • Molecular Formula : C₁₄H₂₂N₂
  • Molecular Weight : 218.34 g/mol
  • CAS Number : 486437-59-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system. The compound is believed to influence the following systems:

  • Dopaminergic System : It may modulate dopamine receptors, which are critical in regulating mood, cognition, and motor control. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Opioid Receptors : Preliminary studies indicate that this compound might also affect opioid receptor pathways, which could offer insights into pain management strategies.

Neuropharmacological Effects

Research has shown that compounds similar to this compound exhibit various neuropharmacological effects:

  • Anxiolytic and Antidepressant Potential : The modulation of glutamate receptors has been linked to anxiolytic effects in animal models, suggesting that this compound may have therapeutic implications for anxiety and depression .

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, compounds with similar piperidine structures have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types by inducing apoptosis and disrupting cell cycle progression .

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with neurotransmitter systems highlighted its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). This modulation could enhance synaptic transmission and has implications for treating cognitive deficits associated with various psychiatric disorders .

Antitumor Activity Evaluation

In vitro evaluations have shown that derivatives of this compound can significantly inhibit microtubule assembly at concentrations around 20 μM, demonstrating their potential as microtubule-destabilizing agents. These findings support further exploration into their use as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-Methyl-1-(3-(piperidin-1-ylmethyl)phenyl) methanamineSimilar piperidine structurePotential receptor affinities
N,N-Dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl] methanamineDimethyl substitutionAlters pharmacokinetic properties
N-Methyl-1-(4-(4-methylpiperidin-1-yl)phenyl) methanamineAdditional methyl groupEnhances lipophilicity

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